(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
CAS No.: 109523-13-9
Cat. No.: VC21540144
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109523-13-9 |
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Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | (2S,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1 |
Standard InChI Key | POJYGQHOQQDGQZ-DCAQKATOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
The compound serves as a crucial building block in the synthesis of perindopril, a potent and long-lasting angiotensin-converting enzyme (ACE) inhibitor used worldwide in treating hypertension, heart failure, and stable coronary artery disease . The pharmaceutical significance of this compound extends beyond its primary role as a synthetic intermediate to applications in quality control and analytical chemistry within the pharmaceutical industry, where it serves as an important reference standard .
The development of efficient and cost-effective methods for synthesizing this compound has been a focus of research in medicinal chemistry, leading to improved processes that overcome the limitations of conventional approaches. These advancements have contributed to more accessible production of important cardiovascular medications, highlighting the compound's continued relevance in pharmaceutical research and development .
Chemical Structure and Properties
Structural Characteristics
(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is constructed around an octahydro-1H-indole core, which consists of a bicyclic structure with a pyrrolidine ring fused to a cyclohexane ring . This architectural arrangement creates a rigid scaffold that positions functional groups in specific three-dimensional orientations, which proves critical for biological activity in the final pharmaceutical products derived from this intermediate .
The compound features a carboxylic acid group at the 2-position of the pyrrolidine ring and a tert-butoxycarbonyl protecting group on the nitrogen atom . This protecting group serves a crucial role during synthesis by preventing unwanted reactions at the nitrogen position while allowing for subsequent selective deprotection under appropriate conditions. The stereochemistry at positions 2, 3a, and 7a, all with the S configuration, defines the three-dimensional arrangement of the fused ring system and determines the spatial orientation of the carboxylic acid group relative to the rest of the molecule .
The specific stereochemistry creates a unique molecular geometry that enables proper binding interactions with target enzymes when incorporated into pharmaceutical compounds. This structural precision highlights the importance of stereoselective synthesis methods in producing this compound with the correct configuration at all three chiral centers .
Physical and Chemical Properties
The physical and chemical properties of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid significantly influence its behavior in chemical reactions and its suitability for pharmaceutical applications. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Physical and Chemical Properties of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
The compound features a carboxylic acid functional group, which contributes to its acidic properties and provides a reactive site for further chemical transformations, such as esterification, amide formation, or reduction . These reactions prove essential in the synthesis of pharmaceutical compounds like perindopril. The tert-butoxycarbonyl protecting group imparts specific solubility characteristics to the molecule and can be selectively removed under acidic conditions when necessary for subsequent synthetic steps .
The recommended storage conditions at 2-8°C indicate the compound's sensitivity to higher temperatures, which could potentially lead to degradation or decomposition . This property necessitates appropriate handling and storage protocols in laboratory and industrial settings to maintain the compound's integrity and purity.
Synthesis Methods
General Synthetic Approaches
The synthesis of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically follows a two-phase process: first, synthesizing the core structure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by protection of the nitrogen atom with a tert-butoxycarbonyl group . This strategic approach allows for controlled manipulation of the molecular structure while maintaining the critical stereochemistry required for biological activity.
More recent synthetic innovations have focused on developing more efficient pathways that overcome these limitations, such as the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine derivatives, followed by cyclization and hydrogenation under milder conditions . These advancements represent important progress in making the compound more accessible for pharmaceutical applications through improved synthetic efficiency.
Detailed Synthetic Procedure
A more efficient synthetic procedure for preparing the core structure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves the following sequence of carefully controlled reactions:
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Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent such as dimethylformamide or acetonitrile at a temperature between 10-40°C . The optimal molar ratio of these reactants typically ranges from 1:1 to 1:10, with a preferred ratio of 1:1 to 1:2 . The volume of solvent used generally amounts to 1-10 times the combined weight of the reactants to ensure proper dissolution and reaction conditions .
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Following the initial reaction, the mixture undergoes concentration, acidification, and extraction to isolate the intermediate compound . This critical intermediate contains the necessary structural elements and stereochemistry for subsequent transformations.
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The isolated intermediate then undergoes cyclization in boiling hydrochloric acid solution, establishing the bicyclic structure characteristic of the target compound . This cyclization step represents a key transformation in forming the octahydroindole scaffold.
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After concentration, the cyclized product undergoes hydrogenation using a palladium on carbon (Pd/C) catalyst in glacial acetic acid . The hydrogenation pressure typically ranges from 0.1 to 5 MPa, with careful control necessary to maintain stereochemical integrity .
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The final core structure is isolated through filtration, concentration, and recrystallization processes to obtain pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid .
Following the synthesis of the core structure, protection of the nitrogen atom with a tert-butoxycarbonyl group typically involves reaction with di-tert-butyl dicarbonate in the presence of a suitable base, such as sodium hydroxide or triethylamine, in an appropriate solvent system like water, dioxane, or a mixture of both. This protection step produces the final target compound (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid.
Advantages of Modern Synthetic Methods
The synthetic approach described above offers several significant advantages over conventional methods that make it particularly valuable for industrial and research applications:
Applications in Pharmaceutical Industry
Role in Perindopril Synthesis
The primary application of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid lies in the synthesis of perindopril, a potent and long-lasting angiotensin-converting enzyme (ACE) inhibitor widely used in cardiovascular medicine . Perindopril plays a crucial role in treating hypertension, heart failure, and stable coronary artery disease, highlighting the compound's indirect but substantial contribution to public health.
The synthesis of perindopril typically involves the reaction of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-L-Ala in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) . The specific stereochemistry of the starting material proves essential for the biological activity of the final pharmaceutical product, as improper stereochemistry would result in reduced efficacy or altered pharmacological properties.
The development of efficient synthetic methods for (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has therefore contributed significantly to making perindopril more accessible for clinical use, demonstrating the compound's importance in pharmaceutical manufacturing and ultimately in patient care.
Quality Control and Analytical Applications
Related Compounds and Derivatives
(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic Acid
Derivatives with Modified Functional Groups
Various derivatives of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid can be synthesized by modifying the carboxylic acid group or by replacing the tert-butoxycarbonyl protecting group with other protecting groups. Modifications to the carboxylic acid group might include esterification, amide formation, or reduction to an alcohol, each producing compounds with altered physical, chemical, and potentially biological properties.
Such derivatives could exhibit different pharmacokinetic profiles, solubility characteristics, or biological activities, potentially expanding the range of applications for compounds based on this structural scaffold. The development of such derivatives represents an active area of research in medicinal chemistry, particularly in the context of cardiovascular drug discovery and development.
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